Lipegfilgrastim - 1117844-87-7

Lipegfilgrastim

Catalog Number: EVT-10907916
CAS Number: 1117844-87-7
Molecular Formula: C27H46N4O19
Molecular Weight: 730.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lipegfilgrastim, previously known as XM22, is a pegylated, recombinant granulocyte colony-stimulating factor (G-CSF) that was synthetized using a highly site-specific glycoPEGylation technology. It is used as an alternate to [DB00019] for prophylactic use in cancer patients receiving chemotherapy and at risk for developing chemotherapy-induced neutropenia. Since July 2013, lipegfilgrastim is marketed by the EMA as Lonquex for subcutaneously injection, where it is administered once following cytotoxic chemotherapy for each chemotherapy cycle in adult patients being treated with cytotoxic chemotherapy for malignancy. It aims to reduce the duration of neutropenia and the incidence of febrile neutropenia. Neutropenia and febrile neutropenia (FN) are frequent and potentially fatal complications that occur from myelosuppressive anticancer treatments. Severe chemotherapy-induced neutropenia and febrile neutropenia significantly increases the risk for life-threatening infection and sepsis. Granulocyte colony-stimulating factors (G-CSFs) were introduced in the 1980's to the clinical setting to stimulate neutrophil proliferation and differentiation, thereby reducing the duration and severity of chemotherapy-induced neutropenia. Lipegfilgrastim is a covalent conjugate of [DB00099] with a single methoxy polyethylene glycol (PEG) molecule via a carbohydrate linker consisting of glycine, N-acetylneuraminic acid and N-acetylgalactosamine. The average molecular mass of lipegfilgrastim comprises 18,798 Da for [DB00099], 203 Da for GalNAc, 338 Da for glycylsialic acid and approximately 20,000 Da for PEG. PEG moiety protects the active molecule from enzyme degradation, which allows longer half-life of drug and less frequent dosing-schedule in addition to acceptable safety and efficacy profile.
Lipegfilgrastim is a long acting glyco-pegylated recombinant form of human granulocyte colony-stimulating factor (G-CSF), with hematopoietic activity. Similar to G-CSF, lipegfilgrastim binds to and activates specific cell surface receptors, and stimulates neutrophil progenitor proliferation and differentiation. Therefore, this agent may prevent the duration and incidence of chemotherapy-induced neutropenia. Compared to filgrastim, lipegfilgrastim has a prolonged plasma half-life.
Source and Classification

Lipegfilgrastim is classified as a long-acting G-CSF analog. It is derived from recombinant DNA technology, which allows for the production of proteins with specific modifications that enhance their therapeutic efficacy and safety profiles. The compound's structure features a single polyethylene glycol (PEG) chain attached to a glycan moiety, differentiating it from other G-CSF products like pegfilgrastim, which has PEG directly conjugated to an amino acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of lipegfilgrastim involves a highly site-specific glycoPEGylation process. This method includes the conjugation of a 20-kDa PEG molecule to a glycan moiety that has been previously attached to the protein backbone rather than directly to an amino acid residue. This innovative approach results in improved pharmacokinetic properties, including increased half-life and reduced clearance rates compared to conventional pegylated forms .

The synthesis can be summarized in the following steps:

  1. Recombinant Production: Production of the base protein using recombinant DNA technology.
  2. Glycan Attachment: Attachment of a glycan moiety to the protein.
  3. PEG Conjugation: Site-specific conjugation of PEG to the glycan, enhancing stability and reducing immunogenicity.
Molecular Structure Analysis

Structure and Data

Lipegfilgrastim's molecular structure consists of a modified form of human G-CSF with a molecular weight of approximately 38 kDa due to the addition of the PEG moiety. The structural modification provides enhanced solubility and stability, contributing to its extended half-life in circulation .

The key features include:

  • Molecular Weight: Approximately 38 kDa
  • Composition: Recombinant human G-CSF with PEG and glycan modifications
  • Structural Formula: Not explicitly detailed in available literature but characterized by its unique glycoPEGylation.
Chemical Reactions Analysis

Reactions and Technical Details

Lipegfilgrastim undergoes various biochemical interactions primarily through its binding to the G-CSF receptor on neutrophils. This binding initiates internalization via endocytosis, leading to degradation within cells . The specific reactions include:

  • Binding Reaction: Lipegfilgrastim binds to G-CSF receptors on neutrophils.
  • Internalization: The receptor-ligand complex is internalized.
  • Degradation: The complex is degraded inside the cell, facilitating the release of active G-CSF.
Mechanism of Action

Process and Data

Lipegfilgrastim exerts its effects by stimulating the proliferation and differentiation of neutrophil precursors in the bone marrow. Upon administration, it binds to specific receptors on hematopoietic cells, promoting increased production of neutrophils and enhancing their release into circulation .

Key aspects include:

  • Receptor Binding: Similar affinity for G-CSF receptors as pegfilgrastim.
  • Neutrophil Activation: Enhances neutrophil survival and function.
  • Pharmacokinetics: Longer half-life (32–62 hours) compared to pegfilgrastim due to its unique structure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lipegfilgrastim exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear or slightly opalescent solution.
  • Solubility: Highly soluble in water due to PEG modification.
  • Stability: Enhanced stability against proteolytic degradation compared to non-pegylated forms.

Relevant data indicate that lipegfilgrastim has a terminal elimination half-life that is 5–10 hours longer than that of pegfilgrastim, leading to improved dosing convenience for patients undergoing chemotherapy .

Applications

Scientific Uses

Lipegfilgrastim is primarily utilized in oncology for:

  • Management of Chemotherapy-Induced Neutropenia: Reducing the risk and duration of neutropenia in patients receiving myelosuppressive chemotherapy.
  • Improvement of Patient Outcomes: Enhancing recovery times for neutrophil counts post-chemotherapy, thereby reducing complications associated with low white blood cell counts.

Clinical studies have demonstrated its efficacy in comparison to other G-CSF agents, showing significant advantages in terms of dosing frequency and patient adherence .

Mechanism of Action and Pharmacokinetic Dynamics of Lipegfilgrastim

Molecular Mechanisms of Granulocyte Colony-Stimulating Factor Receptor Activation

Lipegfilgrastim is a glycopegylated recombinant human granulocyte colony-stimulating factor (G-CSF) analog. Its molecular structure comprises a 20-kDa polyethylene glycol (PEG) moiety conjugated to the O-glycosylation site (threonine-134) of filgrastim via a carbohydrate linker, distinguishing it from pegfilgrastim, which uses direct N-terminal methionine pegylation [2] [4]. This site-specific glycopegylation preserves the receptor-binding domain (N-terminal residues 1-30), enabling unhindered interaction with the granulocyte colony-stimulating factor receptor [3] [4].

Upon subcutaneous administration, lipegfilgrastim binds to the granulocyte colony-stimulating factor receptor on myeloid progenitor cells, inducing homodimerization of the receptor. This dimerization activates intracellular signaling cascades, including:

  • Janus kinase/Signal transducer and activator of transcription (JAK/STAT) pathway: Mediates proliferation and differentiation of neutrophil precursors [5].
  • Phosphoinositide 3-kinase/Protein kinase B (PI3K/AKT) pathway: Promotes cell survival and inhibits apoptosis [4].
  • Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway: Regulates gene expression for neutrophil maturation [5].

Preclinical studies demonstrate that lipegfilgrastim’s glycopegylation enhances resistance to neutrophil elastase degradation compared to pegfilgrastim, allowing prolonged receptor activation and increased biological activity retention [2] [4]. In vitro binding assays confirm equivalent receptor affinity between lipegfilgrastim and pegfilgrastim, validating structural bioequivalence at the target interface [3] [12].

Table 1: Molecular Characteristics of Lipegfilgrastim

PropertyLipegfilgrastimPegfilgrastim
PEG Conjugation SiteO-glycosylation site (Thr-134)N-terminal methionine
PEG Size20 kDa20 kDa
Receptor Binding AffinityEquivalent to pegfilgrastimReference standard
Elastase ResistanceHigher than pegfilgrastimStandard
Molecular Weight~39 kDa~39 kDa

Pharmacokinetic Profiles: Linear vs. Non-Linear Clearance Pathways

Lipegfilgrastim exhibits dose-dependent pharmacokinetics characterized by parallel linear and non-linear clearance mechanisms:

  • Linear Pathway: Renal filtration of free lipegfilgrastim, predominant at supratherapeutic doses where neutrophil-mediated clearance saturates [6] [8].
  • Non-Linear Pathway: Neutrophil-dependent clearance via endocytosis after granulocyte colony-stimulating factor receptor binding, dominant at therapeutic doses (100 µg/kg) [6] [7].

Following subcutaneous injection in adults, lipegfilgrastim absorption is slow (median time to maximum concentration [t~max~]: 24–48 hours) due to PEG-mediated lymphatic uptake. Maximum serum concentration (C~max~) ranges from 227–317 ng/mL after a 6 mg dose, with area under the curve (AUC) values proportional to body weight [6] [8]. The terminal half-life ranges from 32–62 hours, influenced by baseline absolute neutrophil count [3] [7].

In pediatric patients (2–18 years), weight-adjusted dosing (100 µg/kg) yields comparable C~max~ and AUC across age groups, confirming consistent exposure. A phase I study in children with sarcoma demonstrated:

  • Mean C~max~: 208–225 ng/mL
  • Median t~max~: 24–30 hours
  • AUC~0–240h~: 23,900–26,100 ng·h/mLPharmacokinetic uniformity supports weight-based dosing in pediatric populations [6] [8].

Table 2: Pharmacokinetic Parameters of Lipegfilgrastim Across Populations

PopulationDoseC~max~ (ng/mL)t~max~ (h)AUC~0–240h~ (ng·h/mL)Half-life (h)
Adults (Breast Cancer)6 mg227–26644–4819,800–22,60032–49
Adults (Lung Cancer)6 mg3172424,90042
Pediatrics (2–<6 years)100 µg/kg2082423,90038
Pediatrics (12–<18 years)100 µg/kg2253026,10041

Neutrophil-Mediated Elimination and Self-Regulated Excretion

Lipegfilgrastim clearance is governed by a self-regulating mechanism dependent on neutrophil dynamics:

  • Chemotherapy-Induced Neutropenic Phase: During neutrophil nadir (typically days 1–7 post-chemotherapy), granulocyte colony-stimulating factor receptor expression is minimal, reducing lipegfilgrastim internalization. Serum concentrations decline slowly via non-saturable pathways (e.g., renal filtration), maintaining exposure to stimulate myelopoiesis [5] [7].
  • Neutrophil Recovery Phase: As absolute neutrophil count rises, granulocyte colony-stimulating factor receptor density increases on mature neutrophils. Lipegfilgrastim binds to these receptors, triggering receptor-mediated endocytosis and intracellular degradation. Clearance accelerates proportionally to absolute neutrophil count, causing rapid drug elimination once absolute neutrophil count exceeds ~1.0 × 10⁹/L [3] [5].

This self-regulation creates negative feedback:

  • High pre-recovery drug levels stimulate neutrophil production.
  • Neutrophil expansion enhances drug clearance, preventing overstimulation [5] [7].

Population pharmacokinetic analyses confirm that body weight and absolute neutrophil count are the primary covariates influencing lipegfilgrastim clearance. The relationship is described by:Clearance (mL/h/kg) = 14 + 5.2 × (Absolute neutrophil count / 1×10⁹/L)This model underpins the consistency of pharmacodynamic effects across patient subgroups [6] [8]. Neutrophil-mediated clearance also explains the lack of accumulation after repeated cycles, as drug elimination resets with each neutropenic nadir [3] [7].

Properties

CAS Number

1117844-87-7

Product Name

Lipegfilgrastim

IUPAC Name

2-[[5-acetamido-6-(1-amino-1-carboxypropan-2-yl)oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Molecular Formula

C27H46N4O19

Molecular Weight

730.7 g/mol

InChI

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)

InChI Key

GAQMWPRWVIGRRV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.